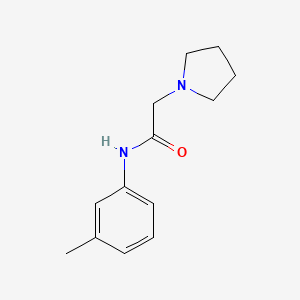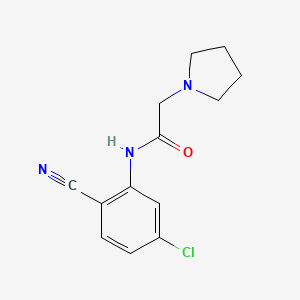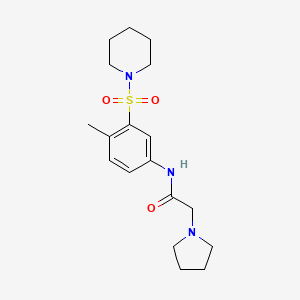![molecular formula C17H14N4O4 B7636807 2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B7636807.png)
2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the oxadiazole family and is known to exhibit unique properties that make it suitable for use in various research applications.
Applications De Recherche Scientifique
2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several potential applications in scientific research. One of the primary applications is in the field of medicinal chemistry, where it is being studied for its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against several cancer cell lines, including breast, prostate, and lung cancer cells.
Another potential application of this compound is in the field of material science, where it is being investigated for its ability to act as a fluorescent probe. Studies have shown that this compound exhibits strong fluorescence properties, making it suitable for use in various imaging applications.
Mécanisme D'action
The mechanism of action of 2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been suggested that this compound may inhibit the growth of cancer cells by disrupting their cell cycle.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits several biochemical and physiological effects. One of the primary effects is its ability to induce apoptosis in cancer cells. Additionally, studies have shown that this compound exhibits strong antioxidant activity, making it suitable for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its potent cytotoxic activity against cancer cells. Additionally, this compound exhibits strong fluorescence properties, making it suitable for use in various imaging applications. However, one of the limitations of using this compound is its complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One potential direction is to investigate its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound. Finally, studies are needed to investigate the potential of this compound in other fields, such as material science and imaging applications.
Méthodes De Synthèse
The synthesis of 2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a complex process that involves several steps. The first step involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminobenzamide to form the desired compound. The final step involves the nitration of the compound using nitric acid and acetic anhydride to obtain this compound.
Propriétés
IUPAC Name |
2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-11-13(8-5-9-14(11)21(23)24)17(22)18-10-15-19-16(20-25-15)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDNASWMUYIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)

![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)

![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)


![N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7636797.png)
